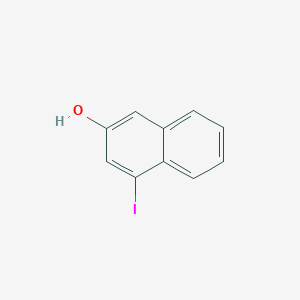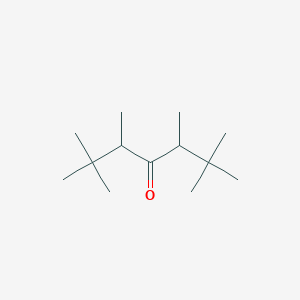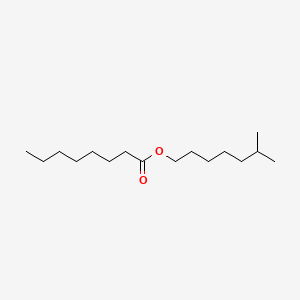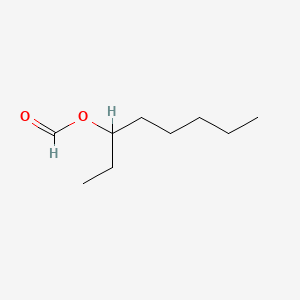
Potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-lambda5-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-lambda5-phosphane is a chemical compound known for its unique structure and properties It is a derivative of phosphorothioate, characterized by the presence of sulfur and oxygen atoms bonded to a phosphorus atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-lambda5-phosphane typically involves the reaction of phosphorus pentasulfide with isopropanol in the presence of a base such as potassium hydroxide. The reaction proceeds under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
P2S5+4(CH3)2CHOH+2KOH→2K[(CH3)2CHOS]2PS+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
化学反応の分析
Types of Reactions
Potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler phosphorothioate derivatives.
Substitution: The isopropoxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides and alcohols are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo-phosphorothioate derivatives.
Reduction: Formation of simpler phosphorothioate compounds.
Substitution: Formation of new alkoxy-phosphorothioate derivatives.
科学的研究の応用
Potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-lambda5-phosphane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus and sulfur.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-lambda5-phosphane involves its interaction with molecular targets such as enzymes and proteins. The compound can modulate biochemical pathways by donating or accepting sulfur and phosphorus atoms, thereby influencing various cellular processes.
類似化合物との比較
Similar Compounds
Potassium diisopropylamide: Another potassium-based compound with different functional groups.
Potassium diisopropylphosphorodithioate: Similar structure but with different substituents on the phosphorus atom.
Uniqueness
Potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-lambda5-phosphane is unique due to its specific combination of sulfur and oxygen atoms bonded to phosphorus, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
3419-34-9 |
|---|---|
分子式 |
C6H14KO2PS2 |
分子量 |
252.4 g/mol |
IUPAC名 |
potassium;di(propan-2-yloxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C6H15O2PS2.K/c1-5(2)7-9(10,11)8-6(3)4;/h5-6H,1-4H3,(H,10,11);/q;+1/p-1 |
InChIキー |
PJJZTOTXLDXTEL-UHFFFAOYSA-M |
SMILES |
CC(C)OP(=S)(OC(C)C)S.[K+] |
正規SMILES |
CC(C)OP(=S)(OC(C)C)[S-].[K+] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(4-ethoxyphenyl)methyl]-N,N-diethyl-1-[(1-methylpyrrolidin-2-yl)methyl]benzimidazole-5-carboxamide](/img/structure/B1629283.png)










